molecular formula C9H6N4O4 B1385201 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid CAS No. 1017791-31-9

4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid

Cat. No. B1385201
M. Wt: 234.17 g/mol
InChI Key: SPYSHOYBTKCTJC-UHFFFAOYSA-N
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Description

“4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid” is a compound that contains a 1,2,4-triazole ring in its structure . This compound is characterized by multidirectional biological activity . The molecular weight of this compound is 189.17 g/mol .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis of these compounds has been carried out based on a molecular hybridization approach .


Molecular Structure Analysis

1,2,4-Triazole, which is a part of the compound, exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . This motif is an integral part of a variety of drugs available in clinical therapy .


Chemical Reactions Analysis

Compounds containing the 1,2,4-triazole ring in their structure have shown significant antibacterial activity . The structure-activity relationship (SAR) analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Physical And Chemical Properties Analysis

The compound “4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid” has a molecular weight of 189.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Coordination Polymers and Metal-Organic Frameworks

  • Novel Complexes Synthesis: Compounds based on derivatives of 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid have been synthesized and studied for their unique structural properties, demonstrating their potential for constructing coordination polymers with diverse architectures (Du et al., 2016).
  • Structural and Luminescent Properties: Research has been conducted on metal-organic frameworks built from derivatives of this compound, exploring their structural diversity and luminescent properties. These frameworks show potential for applications in sensing and photoluminescence (Gong et al., 2014).

Chemical Synthesis and Applications

  • Fungicidal Activity: Triorganotin (4H-1,2,4-triazol-4-yl)benzoates synthesized from derivatives of this compound have shown good antifungal activities against various fungi, highlighting their potential use in agriculture and pharmaceuticals (Li et al., 2010).
  • Catalysis and Synthesis Methods: Studies have focused on the acid-catalyzed tert-butylation and tritylation of related compounds, providing insights into selective synthesis methods that could be beneficial in chemical production (Filippova et al., 2012).

Additional Research Findings

  • Spectrophotometric Studies: The acidity constants of newly synthesized 1,2,4-triazole derivatives, closely related to 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid, have been determined using multiwavelength spectrophotometry, contributing to a better understanding of their chemical properties (Azimi et al., 2008).
  • Anticancer Agents Synthesis: Research has been conducted on synthesizing hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid that showed potent inhibitory activities against cancer cell lines, opening up possibilities for therapeutic applications (Abuelizz et al., 2019).

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

4-nitro-2-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-9(15)7-2-1-6(13(16)17)3-8(7)12-4-10-11-5-12/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYSHOYBTKCTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252424
Record name 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid

CAS RN

1017791-31-9
Record name 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017791-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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